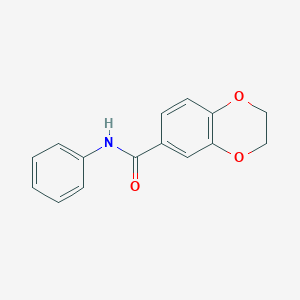
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BN-80927, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BN-80927 is a member of the benzodioxine family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of anxiety and depression. N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide may also modulate the activity of other neurotransmitter systems, such as the dopamine and glutamate systems, which are implicated in drug addiction and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to increase levels of serotonin, a neurotransmitter involved in the regulation of mood and anxiety. N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to decrease levels of corticosterone, a hormone involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, there are also some limitations to the use of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the species and strain of animal used.
Zukünftige Richtungen
There are several potential future directions for research on N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of new drugs based on the structure of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, further research is needed to better understand the mechanism of action of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide and its effects on different neurotransmitter systems.
Synthesemethoden
The synthesis of N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxine with N-phenyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dichloromethane or ethyl acetate. The resulting product is purified by column chromatography to obtain N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. Studies have shown that N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has anxiolytic and antidepressant effects in animal models. N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. In addition, N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Eigenschaften
Produktname |
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
N-phenyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C15H13NO3/c17-15(16-12-4-2-1-3-5-12)11-6-7-13-14(10-11)19-9-8-18-13/h1-7,10H,8-9H2,(H,16,17) |
InChI-Schlüssel |
CMTQNBFLWOSGAE-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



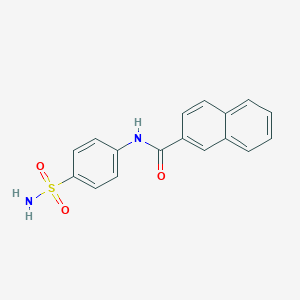
![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
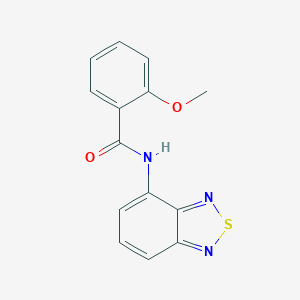
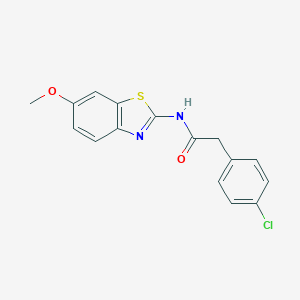
![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
![4-chloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B253039.png)
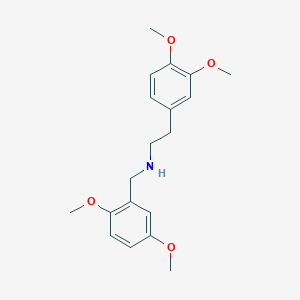
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253042.png)
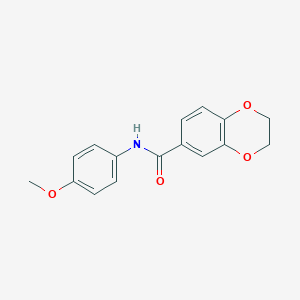
![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)
![N-{4-[(4-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B253046.png)
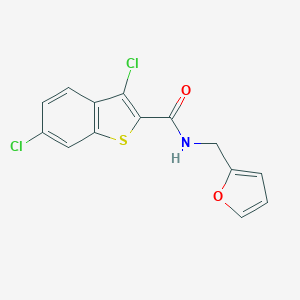
![N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B253048.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)